7-Amino-2-methylquinoline-5-carboxylic acid is an organic compound that belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is recognized for its potential in various scientific applications, particularly in medicinal chemistry due to its biological activities. The presence of the amino and carboxylic acid functional groups enhances its reactivity and solubility in biological systems.
7-Amino-2-methylquinoline-5-carboxylic acid can be classified as an amino acid derivative and a quinoline derivative. It is typically synthesized through multi-step organic reactions involving starting materials such as substituted anilines and carboxylic acids. The compound's structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 7-amino-2-methylquinoline-5-carboxylic acid can be achieved through several methods, primarily utilizing the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol and a suitable oxidizing agent.
These methods provide efficient pathways for synthesizing 7-amino-2-methylquinoline-5-carboxylic acid, with varying yields and reaction conditions depending on the specific reagents and catalysts used.
7-Amino-2-methylquinoline-5-carboxylic acid participates in various chemical reactions:
The mechanism of action for 7-amino-2-methylquinoline-5-carboxylic acid primarily revolves around its ability to interact with biological targets:
7-Amino-2-methylquinoline-5-carboxylic acid has several significant applications:
The compound emerged as a strategic evolution in heterocyclic chemistry, bridging early quinoline-based drug discovery and modern rational design. Initially cataloged as NSC366597 in the National Service Center database, it represented an exploratory scaffold in screening libraries [1]. Its significance grew as researchers sought alternatives to polar L-arginine mimetics for nitric oxide synthase (NOS) inhibition. Early NOS inhibitors faced bioavailability challenges due to excessive polarity and hydrogen-bonding capacity. The 2-aminoquinoline core offered a bioisosteric replacement for arginine’s guanidinium group, balancing potency with improved pharmacokinetic properties like blood-brain barrier penetrability [2].
By the early 2000s, GlaxoSmithKline included analogues of this compound in high-throughput screening collections, though their specific therapeutic targets were initially undisclosed [2]. The transition to "open-source" drug discovery around 2010 enabled broader academic investigation, revealing its potential for central nervous system targets. Synthesis routes evolved to leverage cross-coupling strategies, such as Suzuki-Miyaura borylation, enabling efficient derivatization at the 7-position. For example, trifluoroborate intermediates (e.g., compound 39) were coupled with aryl halides under microwave irradiation to yield critical 7-phenylquinoline precursors [2]. This chemical tractability facilitated rapid structure-activity relationship (SAR) exploration, cementing its role in medicinal chemistry.
This quinoline derivative is a critical pharmacophore for inhibiting neuronal nitric oxide synthase (nNOS), an enzyme overexpressed in neurodegenerative conditions like Alzheimer’s, Parkinson’s, and ALS. Dysregulated nNOS produces excess nitric oxide (NO), triggering oxidative stress and neuronal death. Unlike early pan-NOS inhibitors, 7-amino-2-methylquinoline-5-carboxylic acid derivatives achieve high selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms—essential to avoid cardiovascular or immune complications [2].
X-ray crystallography of bound inhibitors revealed a dual-binding mechanism:
This aspartate residue is absent in eNOS (replaced by asparagine), explaining the observed selectivity. For instance, compound 12 (a 7-phenyl-2-aminoquinoline analogue) exhibited:
Mutagenesis studies confirmed that replacing Asp602 with asparagine abolished inhibitor binding, underscoring the residue’s role [2]. Rigidified tail groups, as in isoindoline 16 or indanylamine 17–18, further enhanced selectivity by stabilizing interactions with this aspartate.
Table 2: Inhibitory Activity of Key 7-Substituted Quinoline Analogues Against nNOS
Compound | Tail Structure | IC₅₀ vs. hnNOS (nM) | Selectivity (hnNOS/heNOS) |
---|---|---|---|
5 | Flexible aminoethyl | 380 | 15-fold |
12 | Meta-aminomethylphenyl | 9 | >900-fold |
16 | Isoindoline | 22 | >800-fold |
Beyond neurology, this scaffold demonstrates broad-spectrum antibacterial activity, challenging conventional quinolone design paradigms. Classical fluoroquinolones (e.g., ciprofloxacin) require C6-fluorine for DNA gyrase inhibition. However, 5-amino-6-methylquinoline carboxylic acid analogues—synthesized from 2,3,4-trifluoroaniline in 12-step sequences—proved that C6-fluorine is nonessential [7]. The 5-amino group and 2-methyl substituent likely enable alternative interactions with gyrase, while the 7-position accommodates diverse heterocyclic amines.
Notably, derivatives bearing 2-aminomethyl-1-azetidinyl groups at C7 (e.g., compound 12a) outperformed piperazine-containing quinolones against Gram-positive pathogens. The compact, polar azetidine enhances membrane penetration and reduces efflux susceptibility [3]. In comparative studies:
Synthetic routes to these agents involve:
Table 3: Antibacterial Activity of Non-Fluoroquinolones vs. Ciprofloxacin
Compound | C7 Substituent | MIC₉₀ vs. S. aureus (μg/mL) | MIC₉₀ vs. E. coli (μg/mL) |
---|---|---|---|
(R)-26a | 2-Aminomethyl-1-azetidinyl | 0.25 | 0.5 |
Ciprofloxacin | Piperazinyl | 0.5 | 0.03 |
Sparfloxacin | N-methylpiperazinyl | 0.25 | 0.25 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0